molecular formula C17H25FN2O3 B2753412 Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate CAS No. 1436262-86-0

Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate

Cat. No.: B2753412
CAS No.: 1436262-86-0
M. Wt: 324.396
InChI Key: GYFZIBIKIDOFKC-UHFFFAOYSA-N
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Description

Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate is a complex organic compound that features a tert-butyl group, a fluorinated aromatic ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate:

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be achieved through cyclization reactions using appropriate amine precursors.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved through the reaction of the amine intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions to form a cyclohexane derivative.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexane derivative.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the piperidine ring.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity for certain targets, leading to its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[[3-chloro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate
  • Tert-butyl N-[[3-bromo-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate
  • Tert-butyl N-[[3-methyl-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate

Uniqueness

Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(22)19-11-12-4-5-15(14(18)10-12)20-8-6-13(21)7-9-20/h4-5,10,13,21H,6-9,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFZIBIKIDOFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N2CCC(CC2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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